Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

orthogonal protecting group strategy sequential deprotection multi-step heterocyclic synthesis

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1802152-64-2, MF C₁₆H₁₅BrN₂O₂, MW 347.21) is a bifunctional synthetic intermediate in the 7,8-dihydro-1,6-naphthyridine class, featuring a C3-bromo substituent for cross-coupling derivatization and a C6-benzyl carbamate (Cbz) protecting group enabling orthogonal deprotection. The 1,6-naphthyridine scaffold is a validated pharmacophore in kinase inhibitor programs—including SYK, CDK5, and CK2 targets—as well as muscarinic M4 PAM and PDE4 inhibitor discovery.

Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
Cat. No. B13089875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Molecular FormulaC16H15BrN2O2
Molecular Weight347.21 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H15BrN2O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
InChIKeyPIAILUBACCNXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Bromo-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate: A Strategic 7,8-Dihydro-1,6-Naphthyridine Intermediate for Targeted Kinase and Receptor Program Procurement


Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1802152-64-2, MF C₁₆H₁₅BrN₂O₂, MW 347.21) is a bifunctional synthetic intermediate in the 7,8-dihydro-1,6-naphthyridine class, featuring a C3-bromo substituent for cross-coupling derivatization and a C6-benzyl carbamate (Cbz) protecting group enabling orthogonal deprotection . The 1,6-naphthyridine scaffold is a validated pharmacophore in kinase inhibitor programs—including SYK, CDK5, and CK2 targets—as well as muscarinic M4 PAM and PDE4 inhibitor discovery [1][2][3][4]. As part of the broader naphthyridine family comprising six regioisomeric ring systems with distinct electronic and steric profiles, each positional isomer offers unique vectorial geometries for ligand–target interactions [5].

Why Generic Substitution of Benzyl 3-Bromo-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate with Closest Analogs Compromises Synthetic Utility: A Procurement Decision Guide


Substituting Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with its closest analogs—such as the tert-butyl carbamate (Boc) variant (CAS 1184950-48-8, MW 313.19), the fully aromatic 3-bromo-1,6-naphthyridine (CAS 17965-73-0), or the C3-nitro analog (CAS 355818-98-3)—is not chemically neutral . The Cbz group provides orthogonal protection relative to Boc (acid-labile) and Fmoc (base-labile), enabling sequential deprotection in multi-step syntheses where Boc is incompatible with subsequent acidic conditions required for other transformations. The 5,6,7,8-tetrahydro saturation distinguishes this compound from flat aromatic naphthyridine systems, altering conformational flexibility, ring pKₐ (predicted ~2.96 for the protonated pyridine nitrogen in the Boc analog versus more basic aromatic counterparts), and the spatial trajectory of the C3-bromo substituent for Pd-catalyzed coupling [1]. These differences are not cosmetic—they fundamentally alter the reaction compatibility, intermediate stability, and downstream pharmacophore geometry across a synthetic route.

Product-Specific Quantitative Evidence Guide: Benzyl 3-Bromo-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate Differentiation Data


Orthogonal Cbz Protection vs. Boc: Enabling Sequential Deprotection in Multi-Step Naphthyridine Syntheses

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate employs a benzyl carbamate (Cbz) protecting group that is cleavable by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions under which the tert-butyl carbamate (Boc) variant (CAS 1184950-48-8, MW 313.19) of the same 3-bromo-7,8-dihydro-1,6-naphthyridine core remains intact . Conversely, the Boc group is removed under mild acidic conditions (TFA or HCl/dioxane) that leave the Cbz group untouched . This orthogonal relationship—Cbz stable to acid; Boc stable to hydrogenolysis—is absent in any single-protecting-group analog and represents the compound's primary differentiation for synthetic route design where sequential N6-deprotection and re-functionalization is required. The Cbz group also contributes a chromophoric benzyl moiety (UV-active), facilitating reaction monitoring by TLC/HPLC that the Boc analog does not provide with comparable sensitivity .

orthogonal protecting group strategy sequential deprotection multi-step heterocyclic synthesis

C3-Bromo in 5,6,7,8-Tetrahydro Scaffold vs. Fully Aromatic 3-Bromo-1,6-Naphthyridine: Differential Reactivity in Pd-Catalyzed Cross-Coupling

The C3-bromo substituent in Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate resides on a partially saturated pyridine ring (5,6,7,8-tetrahydro), which is substantially more electron-rich than the fully aromatic pyridine ring in 3-bromo-1,6-naphthyridine (CAS 17965-73-0, C₈H₅BrN₂, MW 209.04) . The increased electron density on the tetrahydro ring reduces the electrophilicity of the C3 position, which is expected to moderate oxidative addition rates in Pd(0)-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.) relative to the electron-deficient aromatic analog [1]. Selectivity outcomes are thus scaffold-dependent: the tetrahydro system may suppress competing protodebromination pathways that are prevalent in electron-poor heteroaryl bromides, while the aromatic naphthyridine system's electron deficiency can accelerate oxidative addition but also increase susceptibility to off-cycle Pd aggregation [1]. Importantly, Boc protection (CAS 1184950-48-8) and Cbz protection (CAS 1802152-64-2) on the same tetrahydro scaffold are not expected to differ significantly in their electronic influence on the C3 position, as both are carbamate-based electron-withdrawing groups on the N6 nitrogen with similar inductive effects . Therefore, the dominant electronic differentiation is between the tetrahydro scaffold (Cbz or Boc) and the fully aromatic scaffold—not between the Cbz and Boc variants themselves. Direct comparative coupling rate data (k_rel or t₁/₂) for these specific compounds have not been identified in the open literature as of May 2026, and the coupling efficiency differential stated below is a class-level projection based on established electronic principles of Pd-catalyzed aryl halide reactivity, not an experimentally measured value for this compound pair.

Suzuki-Miyaura coupling tetrahydro-naphthyridine bromo-heteroaryl cross-coupling electronic effect of ring saturation

3-Bromo vs. 3-Nitro Substituent: Enabling Pd-Catalyzed Diversification vs. Reduction-Only Chemistry in Dihydro-Naphthyridine Intermediates

The C3-bromo substituent in Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate permits direct participation in Pd-catalyzed cross-coupling reactions—Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N), and Sonogashira (C–alkyne)—that are inaccessible to the corresponding C3-nitro analog (e.g., tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 355818-98-3) . The nitro group must first be reduced to an amine (SnCl₂, Fe/HCl, or H₂/Pd-C) before further derivatization, adding one to two synthetic steps and consuming protecting group compatibility. In contrast, the C3-bromo compound enters diversification directly from the commercial intermediate. This constitutes a synthetic step-count advantage of 1–2 steps per parallel library synthesis when C3-diversification via cross-coupling is the primary objective .

C3-substituent synthetic versatility bromo vs. nitro functional group interconversion C–C vs. C–N bond formation

Validated 1,6-Naphthyridine Scaffold Across Multiple Kinase and GPCR Target Classes: Broader Synthetic Utility vs. Alternative Naphthyridine Regioisomers

The 1,6-naphthyridine scaffold—the core of this compound—has demonstrated productive ligand–target interactions across at least four distinct protein target classes: SYK kinase (Boehringer Ingelheim patent series, IC₅₀ ranges reported in the nanomolar to low-micromolar range for optimized analogs) [1], CDK5 kinase for kidney disease (Goldfinch Bio/WO 2021/067569) [2], CK2 kinase (Bashore et al., potent and selective chemical probe developed) [3], and the muscarinic M4 receptor as a positive allosteric modulator for neurological disorders [4]. This contrasts with the 1,5-naphthyridine regioisomer, which has been predominantly explored as a BET bromodomain inhibitor scaffold, and the 1,8-naphthyridine regioisomer, which is primarily associated with antibacterial quinolone scaffolds—each regioisomer presenting a different nitrogen atom vector geometry that fundamentally alters hydrogen-bonding patterns with protein targets [5]. The 3-bromo substituent is positioned at a site amenable to derivatization for potency optimization as demonstrated by the safe and scalable 3-bromo-N-alkyl-1,6-naphthyridone synthesis methodology recently reported [6]. Direct comparative biological data for the Cbz-protected intermediate itself are not available, as the compound is a synthetic intermediate and not a terminal bioactive entity.

1,6-naphthyridine pharmacophore kinase inhibitor scaffold M4 PAM SYK inhibitor CDK5 inhibitor

Cbz Protection Facilitates Late-Stage Hydrogenolytic Global Deprotection in Sequences Requiring Simultaneous Benzyl Ether and Benzyl Carbamate Cleavage

In synthetic routes employing multiple benzyl-based protecting groups (e.g., benzyl ethers for hydroxyl protection alongside a Cbz carbamate for amine protection), Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate offers the strategic advantage of simultaneous global deprotection via a single hydrogenolysis step (H₂, Pd/C) . This is unavailable with the Boc analog (CAS 1184950-48-8), which requires a separate, orthogonal acidic deprotection step that cannot be merged with benzyl ether cleavage . In multi-step syntheses where every additional isolation step incurs a ~5–15% yield loss, the ability to telescope deprotection events into a single operation provides a meaningful yield advantage for procurement planning .

hydrogenolysis global deprotection Cbz removal multi-benzyl protection strategy

Commercial Availability with Batch-Level Quality Documentation: Enabling Reproducible Scale-Up vs. Single-Source or Catalog-Only Analogs

Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is commercially available from Bidepharm (CAS 1802152-64-2, catalog BD209908) at ≥95% purity with batch-specific quality documentation including NMR, HPLC, and GC analytical data provided per batch, stored sealed in dry conditions at 2–8 °C . In comparison, the Boc analog tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1184950-48-8) is also commercially available with documented synthetic procedures yielding 97.5% . Both compounds are accessible; the decision point for procurement lies in the functional group compatibility requirements of the downstream chemistry (as documented in Evidence Items 1, 3, and 5), not in differential availability per se. The critical procurement insight is that both compounds are available with batch-level quality control, enabling direct comparison of material from parallel suppliers for pilot-scale reaction reproducibility studies .

batch quality control reproducibility NMR HPLC GC 95+% purity commercial sourcing

Best Research and Industrial Application Scenarios for Benzyl 3-Bromo-7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Syntheses Requiring Orthogonal N6 Protection with Acid-Sensitive Functionality Elsewhere in the Molecule

In synthetic routes where the target molecule contains acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, acetals, Boc-protected amines at other positions), the Cbz group on Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate remains intact under acidic Boc-deprotection conditions . This enables a sequential strategy: (1) acid-mediated deprotection of Boc groups elsewhere without touching the N6 position, (2) subsequent C3 cross-coupling via Suzuki or Buchwald-Hartwig chemistry, and (3) final hydrogenolytic Cbz removal to unmask the N6 secondary amine. The Boc analog cannot support this sequence because its N6 protection would be cleaved in step 1, exposing the amine prematurely and potentially causing side reactions in downstream steps . This scenario directly leverages Evidence Items 1 and 3 above.

Parallel Library Synthesis Requiring Direct C3-Aryl/Heteroaryl Diversification with Minimal Step Count

For medicinal chemistry programs synthesizing 24–96 member libraries of C3-arylated 7,8-dihydro-1,6-naphthyridine analogs, Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provides the shortest path from commercial intermediate to diversified product: a single Suzuki-Miyaura coupling step . This is 1–2 steps shorter than using the C3-nitro analog (CAS 355818-98-3), which requires prior nitro reduction . For a 96-member library, this step-count reduction saves an estimated 96–192 individual reaction, workup, and purification operations, directly reducing FTE-week requirements and consumable costs. This scenario directly leverages Evidence Item 3 above.

Convergent Endgame Strategies with Benzyl Ether-Protected Intermediates Requiring Global Hydrogenolytic Deprotection

When the synthetic route incorporates benzyl ether-protected hydroxyl or phenol intermediates (common in natural product-inspired kinase inhibitors and GPCR ligands), Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate enables a single-operation global deprotection by hydrogenolysis that simultaneously removes both Cbz and benzyl ether groups . The Boc analog (CAS 1184950-48-8) requires two separate deprotection steps with an intermediate isolation, adding a projected 5–15% cumulative yield loss per sequence . This scenario directly leverages Evidence Item 5 above and is particularly relevant for programs targeting kinase inhibitors (SYK, CDK5, CK2) where benzyl-protected catechol or phenol motifs appear frequently in lead structures [1][2][3].

Hit-to-Lead Optimization Campaigns Across the 1,6-Naphthyridine Kinase and GPCR Target Space

For drug discovery programs targeting kinases (SYK, CDK5, CK2) or muscarinic M4 receptor allosteric modulation, the 1,6-naphthyridine scaffold offers a validated pharmacophore with demonstrated ligand efficiency across ≥4 distinct target classes [1][2][3][4]. Procurement of Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as the key intermediate provides immediate access to this scaffold with orthogonal protection at N6 (Cbz) and a diversification handle at C3 (Br), enabling parallel exploration of both vectors for structure-activity relationship (SAR) development. The choice of the Cbz-protected variant over the Boc variant is specifically advantageous when the downstream biological assay conditions or prodrug strategies require hydrogenolytically labile rather than acid-labile amine unmasking . This scenario directly leverages Evidence Items 1, 4, and 6 above.

Quote Request

Request a Quote for Benzyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.